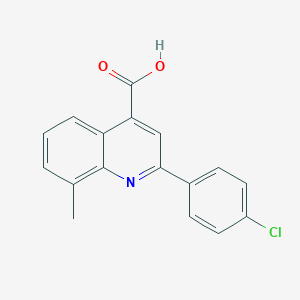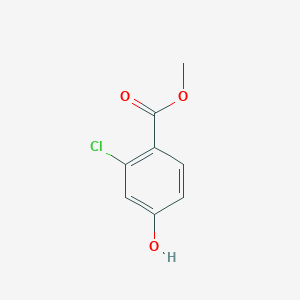
2-氯-4-羟基苯甲酸甲酯
概述
描述
Synthesis Analysis
The synthesis of Methyl 2-chloro-4-hydroxybenzoate and its derivatives involves various chemical reactions, including bromination, hydrolysis, cyanidation, and esterification. For example, the synthesis of Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene demonstrates a multi-step process that includes bromination and hydrolysis, resulting in a product with high purity (99.8%) and an overall yield of about 47% (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of methyl 2-chloro-4-hydroxybenzoate has been explored through various analyses, including X-ray crystallography and computational methods. Studies reveal that the compound forms a 3D framework via extensive intermolecular hydrogen bonding, as determined by single-crystal X-ray structure analysis and Hirshfeld surface analysis (Abeer A. Sharfalddin et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of methyl 2-chloro-4-hydroxybenzoate involves its participation in various reactions, such as the dehalogenation of 4-chlorobenzoate to form 4-hydroxybenzoate, demonstrating the compound's ability to undergo chemical transformations without the involvement of molecular oxygen (R. Müller et al., 1984).
Physical Properties Analysis
The physical properties of methyl 2-chloro-4-hydroxybenzoate, such as melting points and crystalline forms, have been investigated. The compound exhibits polymorphism, as evidenced by the discovery of different polymorphic forms, each with distinct melting points and crystal structures, underscoring the compound's complex physical nature (T. Gelbrich et al., 2013).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity and interaction with other chemical species, are crucial for understanding its applications. For instance, the esterification process of 2,4-dihydroxybenzoic acid to synthesize derivatives shows the compound's potential for chemical modification and application in various fields (L. G. Derkach et al., 2014).
科学研究应用
-
Antimicrobial Preservative
-
Potential Antibacterials
-
Chemical Intermediate
-
Antimicrobial Preservative
-
Chemical Intermediate
-
Versatile Platform Intermediate
- 4-Hydroxybenzoic acid (4-HBA) has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
- Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .
- Synthetic biology and metabolic engineering approaches enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
- This review summarizes the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock .
安全和危害
The safety information for Methyl 2-chloro-4-hydroxybenzoate includes hazard statements such as H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
未来方向
While specific future directions for Methyl 2-chloro-4-hydroxybenzoate are not mentioned in the search results, related compounds like Methylparaben are commonly used as an antimicrobial preservative in foods, drugs, and cosmetics . This suggests potential future applications in these areas for Methyl 2-chloro-4-hydroxybenzoate.
属性
IUPAC Name |
methyl 2-chloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZFMXJQJZUATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542278 | |
| Record name | Methyl 2-chloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-hydroxybenzoate | |
CAS RN |
104253-44-3 | |
| Record name | Methyl 2-chloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-hydroxy-benzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

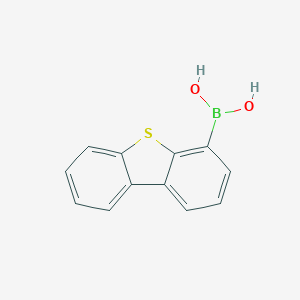
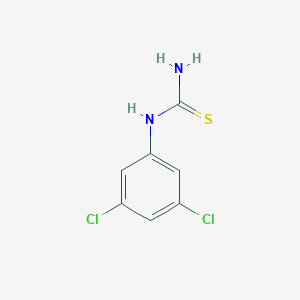
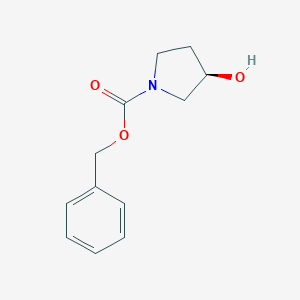
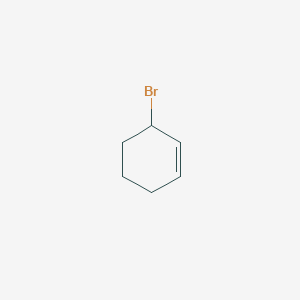
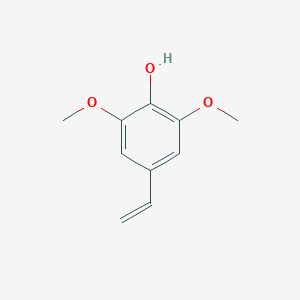
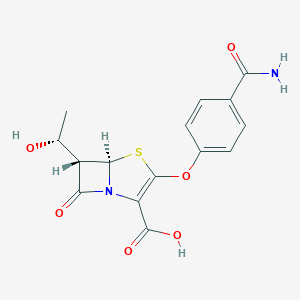
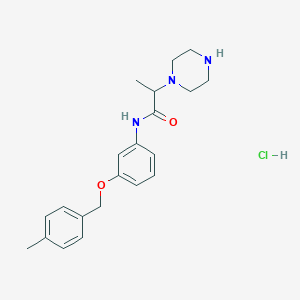
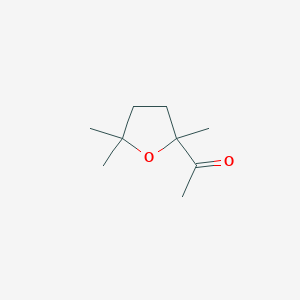
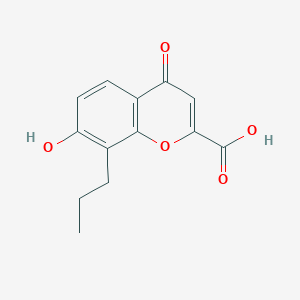
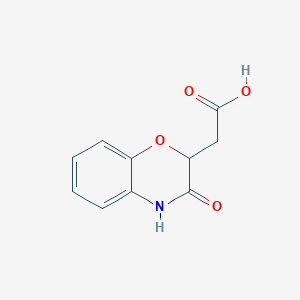
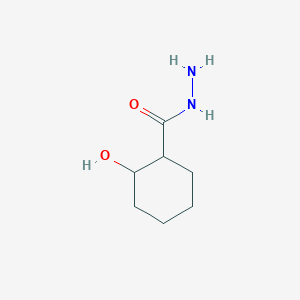
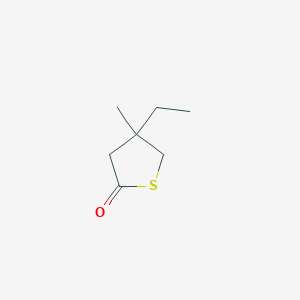
![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)
